

Foundational Research on TIGIT in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pgltc*

Cat. No.: *B3175645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

T cell Immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor that plays a critical role in maintaining immune homeostasis and self-tolerance.[1][2] Initially explored for its inhibitory function in the context of cancer immunotherapy, foundational research has increasingly highlighted its significance in the pathogenesis and potential treatment of autoimmune diseases.[1][2][3][4] In this setting, TIGIT acts as a crucial brake on the immune system, and strategies to enhance its signaling are being investigated to suppress the aberrant immune responses that drive autoimmunity.[1][4][5][6] This technical guide provides an in-depth overview of the core research on TIGIT's role in autoimmune diseases, focusing on its signaling pathways, expression on key immune cells, quantitative data from various disease models, and detailed experimental protocols.

The TIGIT Signaling Axis: A Balance of Inhibition and Activation

TIGIT is a member of the poliovirus receptor (PVR)/nectin family and is primarily expressed on activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][4][7] It functions within a complex signaling network, competing with the co-stimulatory receptor CD226 (also known as DNAM-1) for the same ligands: CD155 (PVR) and CD112 (Nectin-2), which are expressed on antigen-presenting cells (APCs) and other cells.[4][8]

Mechanisms of Action:

- **Direct Inhibition:** Upon binding to its ligand, primarily CD155, the Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIM) in TIGIT's cytoplasmic tail are phosphorylated, leading to the recruitment of SHIP phosphatases. This initiates a signaling cascade that suppresses T cell receptor (TCR) signaling and subsequent T cell activation, proliferation, and cytokine production.[\[1\]](#)[\[8\]](#)
- **Competition with CD226:** TIGIT binds to CD155 with a higher affinity than CD226.[\[8\]](#)[\[9\]](#) This competition physically prevents CD226 from engaging with CD155, thereby blocking the positive co-stimulatory signal required for full T cell activation.[\[3\]](#)[\[9\]](#)
- **Modulation of APCs:** TIGIT signaling can also exert its effects indirectly. The engagement of TIGIT on T cells with CD155 on dendritic cells (DCs) can induce an immunosuppressive phenotype in the DCs, characterized by increased IL-10 production and decreased IL-12 secretion.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Caption: TIGIT signaling pathway and its competition with CD226.

TIGIT Expression and Role in Autoimmune Pathogenesis

Dysregulation of the TIGIT pathway is implicated in several autoimmune diseases. Blockade of TIGIT can exacerbate disease in preclinical models, whereas enhancing its function can alleviate autoimmune responses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Regulatory T cells (Tregs):** TIGIT is highly expressed on Tregs, particularly a highly suppressive subset.[\[7\]](#)[\[9\]](#) TIGIT+ Tregs are crucial for maintaining immune tolerance, and their dysfunction or reduced numbers have been observed in autoimmune conditions.[\[9\]](#)[\[10\]](#) Enhancing TIGIT signaling can boost the suppressive capacity of Tregs.[\[1\]](#)
- **CD4+ T cells:** In diseases like Systemic Lupus Erythematosus (SLE), TIGIT expression is significantly elevated on CD4+ T cells and correlates with disease activity.[\[11\]](#)[\[12\]](#) While these TIGIT+CD4+ T cells have a more activated phenotype, their functional potential (proliferation, cytokine production) is lower compared to their TIGIT- counterparts, suggesting TIGIT acts as a negative feedback mechanism.[\[11\]](#)
- **NK cells:** TIGIT is also expressed on NK cells, where it inhibits their cytotoxic functions.[\[7\]](#) In SLE, the frequency of TIGIT-expressing NK cells is significantly decreased and negatively

correlates with disease activity, suggesting a loss of this inhibitory control.[\[13\]](#)[\[14\]](#)

Quantitative Data on TIGIT in Autoimmune Diseases

The following tables summarize key quantitative findings from foundational studies on TIGIT expression in various autoimmune contexts.

Table 1: TIGIT in Systemic Lupus Erythematosus (SLE)

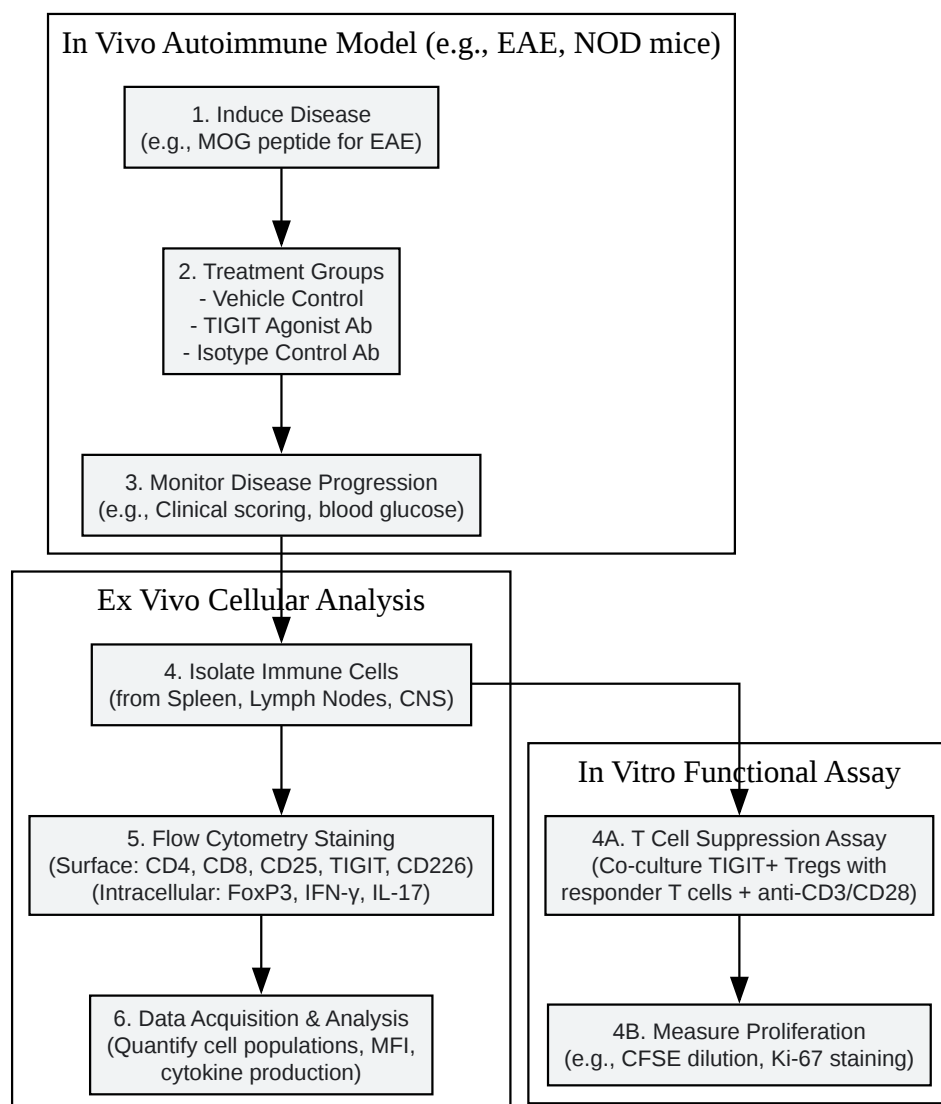
Cell Type	Patient Cohort	Key Finding	Correlation with Disease Activity (SLEDAI)	Reference
CD3+CD4+ T cells	SLE Patients	Significantly elevated frequency compared to healthy controls (P < 0.0001).	Positive correlation ($r^2 = 0.082$; P = 0.044).	[15]
CD4+ T cells	SLE Patients	Significantly higher expression in patients with SLEDAI > 10 vs. < 10.	Highly correlated with SLEDAI score.	[12]
NK cells	Active SLE Patients	Significantly decreased frequency compared to inactive SLE patients.	Negative correlation with SLEDAI score.	[13]
NK cells	SLE Patients	Frequency significantly increased after regular treatment.	N/A	[13]

Table 2: TIGIT in Other Autoimmune Disease Models

Disease Model	Cell Type	Key Finding	Therapeutic Intervention	Outcome	Reference
Type 1 Diabetes (NOD Mouse)	Islet-infiltrating CD4+ & CD8+ T cells	TIGIT is highly expressed on activated, islet-infiltrating T cells.	TIGIT blockade alone.	Did not exacerbate autoimmune diabetes.	[8] [16]
Type 1 Diabetes (NOD Mouse)	Islet-infiltrating T cells	TIGIT blockade combined with PD-L1 blockade.	Rapidly accelerated diabetes onset.	[8]	
SLE (MRL/lpr Mouse)	CD4+ T cells	N/A	In vivo administration of TIGIT ligand, CD155.	Delayed development of SLE.	[11] [12]
Aplastic Anemia (Mouse Model)	Th1 and Th17 cells	TIGIT+ Tregs suppress the expansion of Th1 and Th17 cells.	Upregulation of TIGIT via lncRNA MEG3.	Alleviated autoimmune-mediated aplastic anemia.	[9]

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for studying the TIGIT pathway. Below are detailed, synthesized methodologies for common assays cited in foundational TIGIT research.



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of TIGIT-targeting therapies.

A. Protocol for Flow Cytometric Analysis of TIGIT Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) or tissue-infiltrating lymphocytes to analyze TIGIT expression.

- Cell Isolation:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

- For tissues (e.g., spleen, lymph nodes), create a single-cell suspension by mechanical dissociation through a 70 μ m cell strainer.
- Perform a red blood cell lysis step using ACK lysis buffer if necessary.
- Wash cells with PBS and count using a hemocytometer or automated cell counter.
- Surface Staining:
 - Resuspend $1-2 \times 10^6$ cells in 100 μ L of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
 - Add a cocktail of fluorochrome-conjugated antibodies. A typical panel for T cell analysis includes:
 - Anti-CD3 (T cell marker)
 - Anti-CD4 (Helper T cell marker)
 - Anti-CD8 (Cytotoxic T cell marker)
 - Anti-CD25 (Activation/Treg marker)
 - Anti-TIGIT
 - Anti-CD226
 - A viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable) to exclude dead cells.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
- Intracellular Staining (for Transcription Factors like FoxP3):
 - Following surface staining, resuspend cells in 1 mL of a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
 - Incubate for 45-60 minutes at 4°C in the dark.

- Wash cells once with 1X permeabilization buffer.
- Add intracellular antibodies (e.g., Anti-FoxP3) diluted in 1X permeabilization buffer.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash cells twice with 1X permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire samples on a flow cytometer (e.g., BD LSRFortessa™, Cytex Aurora).
 - Analyze the data using software such as FlowJo™ or FCS Express™.
 - Gating Strategy: First, gate on singlets, then live cells. From the live singlet gate, identify lymphocyte populations (e.g., CD3+ T cells), followed by subsetting into CD4+ and CD8+ populations. Finally, quantify the percentage of TIGIT+ and CD226+ cells within the desired gates (e.g., CD4+FoxP3+ Tregs).

B. Protocol for In Vitro T Cell Suppression Assay

This assay measures the ability of TIGIT-expressing Tregs to suppress the proliferation of responder T cells (Tresp).

- Cell Sorting:
 - Isolate CD4+ T cells from PBMCs using negative selection magnetic beads.
 - Stain the enriched CD4+ T cells with antibodies against CD4, CD25, and CD127.
 - Using a fluorescence-activated cell sorter (FACS), sort the following populations:
 - Tregs: CD4+CD25^{high}CD127^{low}
 - Responder T cells (Tresp): CD4+CD25^{low}
- Cell Labeling:

- Label the Tresp population with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
- Co-culture Setup:
 - Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1 µg/mL) overnight at 4°C. Wash wells before use.
 - Plate the labeled Tresp cells at a constant number (e.g., 5×10^4 cells/well).
 - Add the sorted Tregs at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control well with no Tregs.
 - Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.
 - Culture for 3-4 days at 37°C, 5% CO₂.
- Analysis:
 - Harvest cells and stain with a viability dye.
 - Analyze by flow cytometry.
 - Gate on live, singlet Tresp cells (identified by their proliferation dye).
 - Assess proliferation by the dilution of the dye. The percentage of suppression is calculated relative to the proliferation of Tresp cells cultured without Tregs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TIGIT as a Promising Therapeutic Target in Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. openpr.com [openpr.com]
- 7. Frontiers | TIGIT as a Promising Therapeutic Target in Autoimmune Diseases [frontiersin.org]
- 8. Frontiers | TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes [frontiersin.org]
- 9. The Relationship Between TIGIT+ Regulatory T cells and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between TIGIT+ regulatory T cells and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TIGIT signalling pathway negatively regulates CD4+ T-cell responses in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TIGIT signalling pathway negatively regulates CD4+ T-cell responses in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased expression of TIGIT in NK cells correlates negatively with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Elevated expression of TIGIT on CD3+CD4+ T cells correlates with disease activity in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TIGIT acts as an immune checkpoint upon inhibition of PD1 signaling in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on TIGIT in Autoimmune Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#foundational-research-on-tigit-in-autoimmune-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com